Phorate-Sulfoxid

Übersicht

Beschreibung

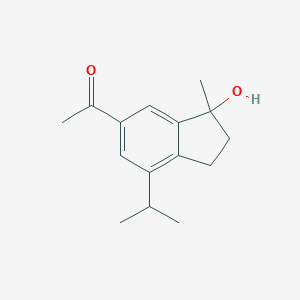

Phorate sulfoxide, also known as O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate, is an organophosphorus compound used in a variety of scientific experiments. It is a colorless, odorless, and crystalline solid with a molecular weight of 336.36 g/mol. Phorate sulfoxide is a potent insecticide and acaricide, and is commonly used in agricultural and horticultural applications. It is also used in laboratory experiments to study the effects of toxins on living organisms.

Wissenschaftliche Forschungsanwendungen

Insektizide Aktivität

Phorate-Sulfoxid wurde auf seine insektiziden Eigenschaften untersucht. Es ist bekannt, dass es in landwirtschaftlichen Umgebungen gegen verschiedene Insekten und Schädlinge wirksam ist. Die Wirksamkeit von this compound als Insektizid kann durch Faktoren wie Bodentyp, Feuchtigkeit und Temperatur beeinflusst werden .

Persistenz und Transformation im Boden

Forschungen haben gezeigt, dass this compound im Boden einer Transformation unterliegt, die zur Bildung von Zwischenprodukten wie Phorate-Sulfon führt. Die Persistenz dieser Verbindungen im Boden kann je nach Umweltbedingungen variieren .

Analytische Chemie

This compound kann mit Hilfe von Reversed-Phase (RP)-HPLC-Methoden unter bestimmten Bedingungen analysiert werden. Diese Anwendung ist entscheidend für das Verständnis des Vorhandenseins und der Konzentration von this compound in verschiedenen Proben .

Pflanzliche Transformationspfade

Es wurde gezeigt, dass Pflanzen Phorate über verschiedene Pfade umwandeln, darunter die Sulfoxidation. Dieser Prozess ist wichtig, um zu verstehen, wie Pflanzen Organophosphat-Insektizide metabolisieren .

Wirkmechanismus

Target of Action

Phorate sulfoxide, like its parent compound phorate, is an organophosphate insecticide . Its primary targets are acetylcholinesterase enzymes , which play a crucial role in transmitting nerve impulses in both insects and mammals .

Mode of Action

Phorate sulfoxide acts by inhibiting acetylcholinesterase enzymes . This inhibition disrupts the normal functioning of the nervous system, leading to overstimulation and eventual exhaustion of the nerves. This results in paralysis and death of the target organism .

Biochemical Pathways

Phorate sulfoxide is a transformation product of phorate, undergoing oxidation to form phorate sulfoxide . This transformation process involves the oxidation of phorate to phorate sulfoxide , which is a major process observed in sterile soils . A minor process of reduction of phorate sulfoxide back to phorate has also been detected . These biochemical processes are of major importance in the transformation of phorate and its oxidation products in soil .

Pharmacokinetics

It is known that phorate sulfoxide can be detected in the visceral matrices by gas chromatography mass spectrometry . The half-life of phorate disappearance from water decreased by 4.5-fold in the presence of Brassica juncea, indicating that plants can influence the bioavailability of phorate sulfoxide .

Result of Action

The inhibition of acetylcholinesterase by phorate sulfoxide leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves. This overstimulation can lead to symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome) in mammals . In insects, this overstimulation leads to paralysis and death .

Action Environment

The action of phorate sulfoxide is influenced by environmental factors such as soil type, moisture, and temperature . It has been observed that the insecticidal activity of phorate sulfoxide in soil was influenced by these factors . Moreover, phorate sulfoxide was found to be moderately mobile in drainflow . The persistence of phorate sulfoxide in the environment is also influenced by these factors, with the compound being more persistent in sand and muck .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Phorate sulfoxide plays a significant role in biochemical reactions, primarily through its interaction with enzymes such as acetylcholinesterase and pseudocholinesterase. These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter involved in nerve signal transmission . By inhibiting these enzymes, phorate sulfoxide disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system . This interaction is characterized by the binding of phorate sulfoxide to the active site of the enzymes, preventing the hydrolysis of acetylcholine.

Cellular Effects

Phorate sulfoxide exerts various effects on different types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The inhibition of acetylcholinesterase by phorate sulfoxide leads to the overstimulation of cholinergic receptors, resulting in symptoms such as muscle twitching, respiratory distress, and, in severe cases, death . Additionally, phorate sulfoxide can affect gene expression by altering the transcriptional activity of genes involved in detoxification and stress response pathways .

Molecular Mechanism

The molecular mechanism of action of phorate sulfoxide involves its binding to the active site of acetylcholinesterase and pseudocholinesterase enzymes. This binding inhibits the enzymes’ activity, preventing the breakdown of acetylcholine and leading to its accumulation in the synaptic cleft . The increased levels of acetylcholine result in continuous stimulation of cholinergic receptors, causing prolonged nerve impulses and subsequent toxic effects . Phorate sulfoxide also undergoes metabolic transformations, including oxidation and reduction reactions, which further modulate its activity and toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phorate sulfoxide change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that phorate sulfoxide is relatively stable in soil, with its persistence influenced by factors such as soil type, moisture, and temperature . Over time, phorate sulfoxide can degrade into other metabolites, such as phorate sulfone, which may have different toxicological profiles . Long-term exposure to phorate sulfoxide in laboratory settings has been associated with chronic toxicity and adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of phorate sulfoxide vary with different dosages in animal models. At low doses, phorate sulfoxide can cause mild symptoms of cholinesterase inhibition, such as muscle weakness and tremors . At higher doses, the compound can lead to severe toxicity, including respiratory paralysis and death . Animal studies have also shown that the toxic effects of phorate sulfoxide are dose-dependent, with higher doses resulting in more pronounced adverse effects on the nervous system and other organs .

Metabolic Pathways

Phorate sulfoxide is involved in several metabolic pathways, including oxidation and reduction reactions mediated by enzymes such as flavin-containing monooxygenases (FMO) and cytochrome P450 (P450) . These enzymes catalyze the conversion of phorate sulfoxide to other metabolites, such as phorate sulfone . The metabolic pathways of phorate sulfoxide also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions . These metabolic transformations can influence the toxicity and persistence of phorate sulfoxide in biological systems .

Transport and Distribution

Phorate sulfoxide is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of phorate sulfoxide within the body is influenced by factors such as its lipophilicity and affinity for binding sites . Studies have shown that phorate sulfoxide can accumulate in tissues such as the liver and kidneys, where it may exert its toxic effects .

Subcellular Localization

The subcellular localization of phorate sulfoxide is critical for its activity and function. Phorate sulfoxide can be localized to specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The subcellular distribution of phorate sulfoxide can influence its interactions with biomolecules and its overall toxicological profile .

Eigenschaften

IUPAC Name |

diethoxy-(ethylsulfinylmethylsulfanyl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3PS3/c1-4-9-11(12,10-5-2)13-7-14(8)6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQHTUDGPWMPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCS(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042283 | |

| Record name | Phorate sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2588-03-6 | |

| Record name | Phorate sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorate sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorate sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl {[(ethanesulfinyl)methyl]sulfanyl}phosphonothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)